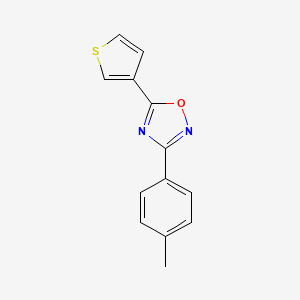

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenyl)-5-thiophen-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12-14-13(16-15-12)11-6-7-17-8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMJIHNAJCTRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674978 | |

| Record name | 3-(4-Methylphenyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-13-8 | |

| Record name | 3-(4-Methylphenyl)-5-(3-thienyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to act as a bioisosteric replacement for amide and ester groups.[1] The incorporation of a thiophene ring, a common motif in many pharmaceuticals, and a p-tolyl group suggests a rich potential for this molecule in drug discovery.[2] This document details a plausible synthetic route, expected analytical and spectroscopic characteristics, and explores the prospective biological significance of this compound based on the activities of structurally related molecules.

Introduction: The Scientific Rationale

The five-membered 1,2,4-oxadiazole ring has garnered significant attention due to its unique bioisosteric properties and a broad spectrum of biological activities.[3] As a heterocyclic scaffold, it is chemically robust and offers a versatile framework for the development of novel therapeutic agents.[1] The strategic placement of substituents at the 3- and 5-positions of the oxadiazole ring allows for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole, is a molecule of considerable interest. The p-tolyl group at the 3-position can engage in hydrophobic and aromatic interactions within biological targets. The thiophene moiety at the 5-position is a key feature in numerous approved drugs, where it often contributes to enhanced biological activity. Thiophene-containing compounds have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[2] The combination of these three structural components—the 1,2,4-oxadiazole core, the p-tolyl group, and the thiophene ring—positions this molecule as a promising candidate for further investigation in drug discovery programs.

Physicochemical and Structural Properties

While specific experimental data for 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is not extensively reported in publicly available literature, its fundamental properties can be tabulated and its characteristics can be inferred from closely related analogues.

| Property | Value | Source |

| IUPAC Name | 5-(Thiophen-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole | - |

| CAS Number | 1133116-13-8 | [4] |

| Molecular Formula | C₁₃H₁₀N₂OS | [4] |

| Molecular Weight | 242.3 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

| Melting Point | Not reported. A structurally similar compound, 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole, is a white solid.[3] | - |

Synthesis and Purification

A robust and efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is crucial for further studies. While a specific protocol for 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is not detailed in the literature, a reliable two-step synthesis can be proposed based on established methodologies for analogous compounds, such as 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole.[3] This approach involves the formation of an amidoxime intermediate followed by cyclization with a suitable acylating agent.

Proposed Synthetic Workflow

The synthesis initiates with the conversion of a nitrile to an amidoxime, which is then cyclized with an acyl chloride or anhydride to form the 1,2,4-oxadiazole ring.

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol (Representative)

This protocol is adapted from the synthesis of a close analogue and serves as a validated starting point.[3]

Step 1: Synthesis of p-Toluamidoxime

-

To a solution of p-tolunitrile in a 1:1 mixture of ethanol and water, add an excess of hydroxylamine hydrochloride and a base such as sodium bicarbonate.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude p-toluamidoxime, which can be used in the next step without further purification.

Step 2: Synthesis of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole

-

Dissolve the p-toluamidoxime in a dry, aprotic solvent such as dioxane or pyridine.

-

Add an equimolar amount of thiophene-3-carbonyl chloride to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting materials.

-

Cool the mixture and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Purification:

The crude 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. The fractions containing the pure product are combined and concentrated to yield the final compound.

Analytical and Spectroscopic Characterization

The structural elucidation of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole would rely on a combination of spectroscopic techniques. The following table outlines the expected spectral data based on the analysis of closely related compounds.[3][5]

| Technique | Expected Characteristics |

| ¹H NMR | - p-Tolyl Protons: Two doublets in the aromatic region (approx. 7.2-8.1 ppm), integrating to 2H each, with a characteristic ortho-coupling constant. A singlet for the methyl group (approx. 2.4 ppm) integrating to 3H. - Thiophene Protons: Signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the thiophene ring, with coupling patterns characteristic of a 3-substituted thiophene. |

| ¹³C NMR | - Oxadiazole Carbons: Two quaternary carbon signals at approximately 168 ppm and 175 ppm. - p-Tolyl Carbons: Signals for the aromatic carbons of the p-tolyl ring and a signal for the methyl carbon at around 21 ppm. - Thiophene Carbons: Signals corresponding to the carbons of the thiophene ring. |

| FT-IR (KBr) | - C=N stretch: A characteristic absorption band around 1580-1620 cm⁻¹. - C-O-C stretch: A band in the region of 1200-1250 cm⁻¹. - Aromatic C-H stretch: Signals above 3000 cm⁻¹. |

| Mass Spec. (LCMS) | [M+H]⁺: A molecular ion peak at m/z = 243.3, corresponding to the protonated molecule. |

Potential Applications in Drug Discovery

The structural motifs within 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole suggest several potential avenues for therapeutic applications, drawing parallels from the known biological activities of related compounds.

Anticancer Activity

Both thiophene and 1,2,4-oxadiazole derivatives are well-documented for their anticancer properties.[2][6] The mechanism of action for such compounds can be varied, including the induction of apoptosis and cell cycle arrest.[2] For instance, some thiophene derivatives have been shown to affect tubulin polymerization, a critical process in cell division.[2]

Caption: Plausible mechanism for anticancer activity.

Anti-inflammatory and Analgesic Properties

Compounds containing the 1,3,4-oxadiazole scaffold, an isomer of the 1,2,4-oxadiazole, have shown promising anti-inflammatory and analgesic effects. This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX). Given the structural similarities, it is plausible that 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole could exhibit similar properties.

Antimicrobial and Antiviral Potential

The 1,2,4-oxadiazole nucleus is a component of various compounds with demonstrated antibacterial, antifungal, and antiviral activities.[7] The combination with the thiophene ring, which is also known for its antimicrobial properties, makes this compound a candidate for screening against a panel of microbial pathogens.[2]

Safety and Handling

As specific toxicological data for 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is not available, standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical methodologies, and its structure contains key pharmacophores known to impart a range of biological activities. The lack of extensive published data on this specific compound highlights an opportunity for further research.

Future investigations should focus on:

-

The development and optimization of a high-yield synthetic protocol.

-

Comprehensive spectroscopic and crystallographic characterization to confirm its structure and stereochemistry.

-

Systematic screening for biological activities, particularly in the areas of oncology, inflammation, and infectious diseases.

-

Structure-activity relationship (SAR) studies to identify more potent and selective analogues.

This technical guide provides a solid foundation for researchers and drug development professionals to initiate their exploration of this promising compound.

References

-

Al-Abdullah, E. S., Al-Sheddi, E. S., Al-Otaibi, R. M., & Al-Obaid, A. R. (2020). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

-

Yurttaş, L., & Kaplancıklı, Z. A. (2014). 5-Furan-2yl[2][4]oxadiazole-2-thiol, 5-Furan-2yl-4H[2][8] triazole-3-thiol and Their Thiol-Thione Tautomerism. [Link]

-

Hussein, M. A. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Pharmaceutical Sciences, 37(4), 334-346. [Link]

-

Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(5). [Link]

-

Srivastava, R. M., & de Morais, M. A. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]

-

Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 124907. [Link]

-

Warad, I., et al. (2014). Crystal structure of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 229(3), 211-212. [Link]

-

Kumar, V., et al. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. International Journal of Advance Research and Innovation, 5(1), 148-151. [Link]

-

Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

Angene Chemical. (n.d.). (5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate. [Link]

-

Pomarnacka, E., & Kornicka, A. (2018). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 23(10), 2639. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

Głowacka, I. E., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. scispace.com [scispace.com]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]

An In-Depth Technical Guide to 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole (CAS No. 1133116-13-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural characterization, and potential therapeutic applications, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Scientific Merit of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a cornerstone in modern drug discovery due to its remarkable chemical stability and its role as a bioisostere for amide and ester groups. The incorporation of the 1,2,4-oxadiazole moiety into a molecule can enhance its pharmacokinetic and pharmacodynamic properties. These derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] The specific compound of interest, 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole, combines this privileged oxadiazole core with a thiophene ring, another critical pharmacophore known for its diverse biological activities, and a p-tolyl group, which can influence lipophilicity and molecular interactions.[2]

Table 1: Physicochemical Properties of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole

| Property | Value |

| CAS Number | 1133116-13-8 |

| Molecular Formula | C₁₃H₁₀N₂OS |

| Molecular Weight | 242.3 g/mol |

Synthesis and Mechanism: A Rational Approach to Heterocyclic Assembly

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry, most commonly proceeding through the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a cyclodehydration step. This approach offers a versatile and efficient route to a wide array of 1,2,4-oxadiazole derivatives.

Conceptual Synthetic Strategy

The logical and most common synthetic pathway to construct 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole involves the reaction of p-tolylamidoxime with thiophene-3-carboxylic acid. The causality behind this choice lies in the nucleophilic character of the amidoxime nitrogen, which attacks the electrophilic carbonyl carbon of the carboxylic acid (or its activated form), leading to an O-acylamidoxime intermediate. This intermediate then undergoes a thermally or acid/base-catalyzed cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.

Caption: General synthetic workflow for 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole.

Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints for reaction monitoring and product purification.

Step 1: Synthesis of p-Tolylamidoxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolunitrile (1 equivalent) in ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium carbonate or triethylamine (1.5 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude p-tolylamidoxime can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation of Carboxylic Acid: Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Condensation: Add a solution of p-tolylamidoxime (1 equivalent) in the same solvent to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the O-acylamidoxime intermediate by TLC.

-

Cyclodehydration: Upon completion of the condensation, heat the reaction mixture to reflux to induce cyclodehydration. This step is typically complete within 2-4 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Structural Elucidation and Characterization

The unambiguous identification of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is achieved through a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the p-tolyl and thiophene rings will appear in the range of δ 7.0-8.5 ppm. A singlet for the methyl protons of the p-tolyl group will be observed around δ 2.4 ppm. |

| ¹³C NMR | Resonances for the aromatic carbons will be in the δ 120-150 ppm range. The carbons of the 1,2,4-oxadiazole ring are expected at approximately δ 165-175 ppm. The methyl carbon will appear around δ 21 ppm. |

| IR (KBr) | Characteristic absorption bands for C=N stretching of the oxadiazole ring will be present around 1600-1650 cm⁻¹. C-H stretching of the aromatic rings will be observed around 3000-3100 cm⁻¹. |

| Mass Spec (ESI) | The molecular ion peak [M+H]⁺ is expected at m/z 243.3. |

Potential Therapeutic Applications in Drug Discovery

The unique structural features of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole make it a compelling candidate for various therapeutic applications, particularly in oncology. The thiophene moiety is present in numerous anticancer agents, and the 1,2,4-oxadiazole ring has been shown to contribute to cytotoxic activity against various cancer cell lines.[2][3]

Anticancer Activity: A Plausible Mechanism

While the specific mechanism of action for this compound is yet to be elucidated, related thiophene-containing heterocyclic compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[2] Molecular docking studies on similar compounds suggest potential interactions with key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase.

Caption: A hypothetical mechanism of anticancer action.

Protocol for In Vitro Cytotoxicity Screening

This protocol provides a robust method for evaluating the anticancer potential of the title compound against various human cancer cell lines.

1. Cell Culture:

-

Culture human cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Viability Assay (MTT Assay):

-

Seed the cells in 96-well microtiter plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole (typically ranging from 0.1 to 100 µM) for 24-48 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole represents a promising scaffold for the development of novel therapeutic agents. Its rational design, accessible synthesis, and the known biological activities of its constituent moieties warrant further investigation. Future research should focus on the detailed elucidation of its mechanism of action, in vivo efficacy studies, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The protocols and insights provided in this guide serve as a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

-

Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. [Link]

-

Adimule, V., Medapa, S., Haraballi, A. J., Kumar, L. S., & Rao, P. K. (2016). Synthesis, characterization and cytotoxic evaluation of novel derivatives of 1, 3, 4-oxadiazole containing 5-phenyl thiophene moiety. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 42-49. [Link]

-

Vasilyev, A. V., Glinyanoy, N. V., & Shainurova, A. M. (2018). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 14, 2336–2344. [Link]

-

Saczewski, J., & Rybczyńska, A. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(3), 573. [Link]

-

Lopes, J. F., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 26(23), 7236. [Link]

-

Iovu, M., & Pirnau, D. (2010). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia, 58(5), 555-562. [Link]

-

Krasavin, M. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science, 18(9), 543-551. [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. Journal of Saudi Chemical Society, 20, S411-S417. [Link]

-

Harris, J. M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17799–17806. [Link]

-

Massai, L., et al. (2024). Anticancer Applications of Gold Complexes: Structure–Activity Review. International Journal of Molecular Sciences, 25(3), 1599. [Link]

-

Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]

-

Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(5). [Link]

-

Singh, R., et al. (2022). In vitro anticancer screening of synthesized compounds. ResearchGate. [Link]

-

Krasavin, M., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7545. [Link]

-

Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity. ScienceOpen. [Link]

-

Wagner, E., & Slodek, A. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(23), 7167. [Link]

-

Lelyukh, M., & Kinzhybalov, D. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413. [Link]

-

Kaur, R., et al. (2020). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 54(2s), s1-s12. [Link]

-

Kumar, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]

-

Zelenin, A. N., & Zotova, E. E. (2000). Synthesis of 1,2,4-oxadiazoles (a review). Chemistry of Heterocyclic Compounds, 36(8), 883-903. [Link]

-

Baykov, S., et al. (2016). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 57(42), 4642-4644. [Link]

Sources

An In-depth Technical Guide to 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole: Synthesis, Characterization, and Pharmaceutical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of 1,2,4-Oxadiazoles in Medicinal Chemistry

The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in the field of drug discovery.[1] Its unique bioisosteric properties allow it to mimic ester and amide functionalities, enhancing metabolic stability and oral bioavailability of drug candidates.[2] This heterocycle is a key component in a wide array of therapeutic agents, demonstrating activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3] The incorporation of a thiophene ring, a privileged pharmacophore in many FDA-approved drugs, can further modulate the biological activity and pharmacokinetic profile of these molecules.[1] This guide provides a comprehensive technical overview of a specific derivative, 5-(thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole, focusing on its molecular properties, a detailed synthesis protocol, characterization techniques, and the critical role of its molecular weight in the context of drug development.

Core Molecular Attributes of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. The key molecular attributes of 5-(thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 242.3 g/mol | [4] |

| Molecular Formula | C₁₃H₁₀N₂OS | [4] |

| CAS Number | 1133116-13-8 | [4] |

| Structure | A 1,2,4-oxadiazole core substituted with a thiophen-3-yl group at the 5-position and a p-tolyl group at the 3-position. |

The molecular weight of a compound is a critical parameter in drug design and development, influencing a range of pharmacokinetic properties including absorption, distribution, metabolism, and excretion (ADME).[5] A lower molecular weight is often associated with better membrane permeability and oral bioavailability, aligning with Lipinski's rule of five, a widely used guideline in the prediction of a drug's oral bioavailability.

Synthesis of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole: A Step-by-Step Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry, typically involving the cyclization of an O-acyl-amidoxime intermediate. The following protocol outlines a representative two-step synthesis for 5-(thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole, adapted from established methodologies for similar compounds.[6]

Part 1: Synthesis of the Amidoxime Intermediate

The initial step involves the formation of a p-tolyl-amidoxime from the corresponding nitrile.

Experimental Protocol:

-

To a solution of p-tolunitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude p-tolyl-amidoxime.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Cyclization to form the 1,2,4-Oxadiazole Ring

The final step is the cyclization of the amidoxime with a thiophene-derived acylating agent.

Experimental Protocol:

-

Dissolve the p-tolyl-amidoxime (1 equivalent) and thiophene-3-carbonyl chloride (1.1 equivalents) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the O-acyl-amidoxime intermediate.

-

Heat the reaction mixture to 100-120 °C for 2-4 hours to effect cyclodehydration. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude 5-(thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Synthetic workflow for 5-(thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole.

Structural Elucidation and Characterization

The identity and purity of the synthesized 5-(thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole would be confirmed using a suite of analytical techniques. While specific experimental data for this exact molecule is not publicly available, the following represents the expected characterization data based on analogous structures.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl and thiophene rings. The methyl protons of the tolyl group would appear as a singlet around 2.4 ppm. The aromatic protons would resonate in the region of 7.0-8.5 ppm, with coupling patterns indicative of their substitution on the respective rings.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the oxadiazole, thiophene, and p-tolyl moieties. The two carbons of the oxadiazole ring are expected to resonate at approximately 165 and 175 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The mass spectrum should exhibit a prominent molecular ion peak [M+H]⁺ at m/z 243.3, corresponding to the calculated molecular weight of 242.3 g/mol .

Caption: Analytical workflow for the characterization of the target compound.

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole ring system is a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] The presence of the thiophene moiety in 5-(thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole suggests potential for this compound to interact with various biological targets. Thiophene-containing compounds have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[1]

The specific biological profile of 5-(thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole would need to be determined through extensive in vitro and in vivo screening. However, based on the known activities of related compounds, it could be a candidate for investigation in areas such as:

-

Oncology: As an inhibitor of kinases or other enzymes involved in cancer cell proliferation.

-

Inflammation: Targeting enzymes such as cyclooxygenases or lipoxygenases.

-

Infectious Diseases: As an antibacterial or antifungal agent.

Conclusion: A Promising Scaffold for Future Drug Development

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole represents a molecule of significant interest for medicinal chemists and drug development professionals. Its molecular weight of 242.3 g/mol places it well within the range for potential drug-likeness, and its chemical structure combines two privileged heterocyclic systems. The synthetic route to this compound is straightforward, and its characterization can be readily achieved using standard analytical techniques. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

References

- Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs.

- Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.

- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- de Oliveira, C. S., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8349.

- de Souza, M. V. N. (2005). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.

- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- Zarghi, A., et al. (2006). Synthesis and anticonvulsant activity of new 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 16(13), 3514-3517.

- Knyš, Je. H., et al. (2018). Synthesis and physical-chemical properties of 3-(alkylthio)-4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazoles. Current issues in pharmacy and medicine, 11(2).

- Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.

- Çankaya, T. (2019). Synthesis and Theoretical Characterization of 4-(p-tollyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Using Experimental and Quantum Chemical Calculations.

- Perjési, P., & Gáspár, A. (2004). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.

- Wang, S., et al. (2019). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry, 15, 2234–2242.

- Gaonkar, S. L., et al. (2021).

-

Unutmaz, D., et al. (2001). 5-Furan-2yl[4][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][4][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 6(11), 879-887.

- Selivanov, S. I., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.

- Cotelle, P. (n.d.). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives.

- Karpenko, A. V., et al. (2014). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives.

- Dong, W., et al. (2012). Effects of molecular weights on the absorption, distribution and urinary excretion of intraperitoneally administrated carboxymethyl chitosan in rats.

Sources

- 1. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic scaffold and a valuable bioisostere for amide and ester functionalities.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole, a molecule of interest for drug discovery programs. We will dissect a robust and widely adopted synthetic strategy, beginning with commercially available precursors and proceeding through the formation of key intermediates to the final cyclization. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a framework for self-validating procedures.

Strategic Overview: A Retrosynthetic Approach

The most reliable and frequently employed method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration reaction.[2] Our strategy for synthesizing 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is built upon this principle. The retrosynthetic analysis reveals a logical disconnection into two primary building blocks: 4-methylbenzamidoxime and thiophene-3-carbonyl chloride.

Caption: Retrosynthetic pathway for the target oxadiazole.

Core Synthesis Pathway: Experimental Protocols

This section details the step-by-step synthesis, divided into three primary stages: preparation of the amidoxime precursor, activation of the carboxylic acid, and the final coupling and cyclization.

Part A: Synthesis of 4-Methylbenzamidoxime (Precursor 1)

The conversion of a nitrile to an amidoxime is a fundamental transformation in this synthesis.[3] It proceeds via the nucleophilic addition of hydroxylamine to the nitrile carbon.

Protocol:

-

To a solution of hydroxylamine hydrochloride (1.1 eq.) in ethanol or water, add a base such as sodium carbonate or potassium hydroxide (1.2 eq.) portion-wise at room temperature. The base is crucial for liberating the free hydroxylamine from its salt.

-

To this mixture, add 4-methylbenzonitrile (1.0 eq.).

-

Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction generally takes 4-16 hours.[4][5]

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Add water to the residue, which will precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-methylbenzamidoxime as a white solid. Purity can be further enhanced by recrystallization from an ethanol/water mixture.

Part B: Preparation of Thiophene-3-carbonyl Chloride (Precursor 2)

To facilitate the reaction with the amidoxime, the thiophene-3-carboxylic acid must be converted into a more reactive acylating agent.[2] The acyl chloride is an excellent choice due to its high reactivity.

Protocol:

-

In a fume hood, suspend thiophene-3-carboxylic acid (1.0 eq.) in a minimal amount of an inert solvent like dichloromethane (DCM) or toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq.) to the suspension at 0 °C.[6][7]

-

Allow the mixture to warm to room temperature and then heat to reflux (40-50 °C) for 2-4 hours, or until gas evolution (SO₂ and HCl) ceases.

-

Monitor the disappearance of the starting carboxylic acid by TLC.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting thiophene-3-carbonyl chloride is often a liquid or low-melting solid and is typically used in the next step without further purification.[6]

Part C: Synthesis of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole

This final stage involves the coupling of the two precursors to form an O-acyl amidoxime intermediate, which then undergoes intramolecular cyclodehydration to yield the desired 1,2,4-oxadiazole.[8][9]

Protocol:

-

Dissolve 4-methylbenzamidoxime (1.0 eq.) in a suitable aprotic solvent such as pyridine, dioxane, or DCM. Pyridine is often preferred as it can also act as a base to neutralize the HCl generated during the reaction.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophene-3-carbonyl chloride (1.0-1.1 eq.) in the same solvent to the amidoxime solution.

-

Allow the reaction to stir at room temperature for 2-6 hours to ensure the formation of the O-acyl amidoxime intermediate.

-

For the cyclization step, heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) for 6-24 hours.[8] The cyclization is a dehydration process that forms the stable oxadiazole ring.

-

Monitor the reaction by TLC until the intermediate is fully consumed.

-

After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to obtain pure 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole.

Summary of Reaction Parameters

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature | Typical Time | Typical Yield |

| A | 4-Methylbenzonitrile, Hydroxylamine HCl | Na₂CO₃ or KOH | Ethanol/Water | Reflux (70-80°C) | 4-16 h | 70-85%[3] |

| B | Thiophene-3-carboxylic acid | Thionyl Chloride (SOCl₂), DMF (cat.) | DCM or Toluene | Reflux (40-50°C) | 2-4 h | >90% (crude) |

| C | 4-Methylbenzamidoxime, Thiophene-3-carbonyl Cl | Pyridine (as base/solvent) | Pyridine or Dioxane | 0°C to Reflux (80-120°C) | 8-30 h | 50-90%[8] |

Mechanistic Insight: The Cyclodehydration Step

The formation of the 1,2,4-oxadiazole ring from the O-acyl amidoxime intermediate is a critical, thermally-driven intramolecular cyclization followed by dehydration. Understanding this mechanism is key to optimizing reaction conditions.

Caption: Mechanism of 1,2,4-oxadiazole ring formation.

Conclusion

The synthesis of 5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole is reliably achieved through a well-established three-stage process. This pathway offers high yields and utilizes readily accessible starting materials. Key control points for ensuring success include the complete liberation of free hydroxylamine in the first stage, the effective activation of the carboxylic acid, and sufficient thermal energy to drive the final cyclodehydration. The protocols and insights provided herein constitute a self-validating system, empowering researchers to confidently and efficiently synthesize this and related 1,2,4-oxadiazole analogs for application in drug discovery and development.

References

-

Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available from: [Link]

-

Krasavin, M., et al. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 2019. Available from: [Link]

-

Baklanov, M. V., et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 2023, 24(6), 5406. Available from: [Link]

-

Marzullo, P., et al. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2021, 2022(1), pp. 376-413. Available from: [Link]

-

Sokolov, A. N., et al. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 2022, 27(21), 7549. Available from: [Link]

-

Siddiqui, H. L., et al. A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 2013, 125(4), pp. 731-735. Available from: [Link]

-

Voskressensky, L. G., et al. Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 2021, 17, pp. 2097-2105. Available from: [Link]

-

Kayukova, L. A. Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 2005, 39, pp. 539-551. Available from: [Link]

-

Christopher, H., & Seidu, L. S. Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - International Research Journal, 2024, 11(5). Available from: [Link]

-

Augustine, J. K., et al. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. Tetrahedron Letters, 2011, 52(42), pp. 5448-5451. Available from: [Link]

-

Bannister, C. D., et al. Thiophene-3-carbonyl Chloride. Molbank, 2021, 2021(3), M1252. Available from: [Link]

-

Głowacka, I. E., & Wujec, M. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. International Journal of Molecular Sciences, 2021, 22(11), 5698. Available from: [Link]

-

Adib, M., et al. A One-Pot Synthesis of 3-Substituted-5-carbonylmethyl-1,2,4-oxadiazoles from β-Keto Esters and Amidoximes under Solvent-Free Conditions. Synlett, 2007, 2007(14), pp. 2231-2235. Available from: [Link]

-

Bannister, C. D., et al. Thiophene-3-carbonyl Chloride. ResearchGate, 2021. Available from: [Link]

- Google Patents. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.

-

Organic Chemistry Portal. Thiophene synthesis. Available from: [Link]

-

Gualdani, R., et al. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 2016, 21(11), 1595. Available from: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

A Technical Guide to the Diverse Biological Activities and Therapeutic Potential of 1,2,4-Oxadiazole Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for amide and ester functionalities, have propelled its integration into a multitude of drug discovery programs.[4][5][6] This in-depth technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,2,4-oxadiazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities, supported by experimental protocols and data-driven insights to facilitate further exploration and application of this versatile scaffold.

The 1,2,4-Oxadiazole Core: Physicochemical Properties and Synthetic Strategies

The 1,2,4-oxadiazole moiety is a planar, aromatic system that is resistant to hydrolysis, a key feature that makes it an attractive bioisostere for metabolically labile ester and amide groups.[5][6] This bioisosteric relationship allows for the modification of lead compounds to improve their pharmacokinetic profiles without compromising their binding interactions with biological targets.

General Synthetic Routes

The construction of the 1,2,4-oxadiazole ring is well-established in organic synthesis. A common and versatile method involves the cyclization of an O-acyl amidoxime. This intermediate is typically formed by the reaction of an amidoxime with a carboxylic acid, acid chloride, or anhydride. Subsequent dehydration, often under thermal or acidic conditions, yields the desired 3,5-disubstituted 1,2,4-oxadiazole.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents, with activities spanning a range of malignancies.[2][7][8] Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of key enzymes in cancer progression, and disruption of cellular signaling pathways.

Induction of Apoptosis

A prominent mechanism through which 1,2,4-oxadiazole derivatives exert their anticancer effects is the activation of programmed cell death, or apoptosis. Certain 3,5-diarylsubstituted 1,2,4-oxadiazoles have been identified as potent inducers of apoptosis.[2]

Some 1,2,4-oxadiazole compounds have been shown to function as activators of caspases, a family of cysteine proteases that are central to the execution of apoptosis.[9] Activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade leading to the activation of effector caspases (e.g., caspase-3), which then cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Figure 1. Simplified pathway of apoptosis induction by a 1,2,4-oxadiazole derivative via caspase activation.

Enzyme Inhibition

Several 1,2,4-oxadiazole derivatives have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] Dysregulation of HDAC activity is a common feature in many cancers. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

The 1,2,4-oxadiazole scaffold has also been incorporated into inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2] These enzymes are involved in maintaining the pH balance in tumor microenvironments, and their inhibition can disrupt tumor growth and survival.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of novel 1,2,4-oxadiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary: Anticancer Activity of Representative 1,2,4-Oxadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | 0.68 ± 0.03 | [7] |

| Compound 1 | A-549 (Lung) | 1.56 ± 0.061 | [7] |

| Compound 1 | A375 (Melanoma) | 0.79 ± 0.033 | [7] |

| Compound 27 | Daudi (Burkitt's lymphoma) | Tumor growth reduction by ~50% (in vivo) | [10] |

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. 1,2,4-oxadiazole derivatives have been shown to possess significant anti-inflammatory properties.[11][12][13]

Mechanism of Action: COX and LOX Inhibition

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. Some 1,2,4-oxadiazole-containing naproxen analogues have shown inhibitory activity against COX-2 and 15-LOX.

Figure 2. Inhibition of inflammatory mediator synthesis by 1,2,4-oxadiazole derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,2,4-oxadiazole derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi.[11][13]

Antibacterial Activity

Certain 1,2,4-oxadiazoles have shown potent activity against multidrug-resistant bacteria. For instance, the compound ND-421 has demonstrated bactericidal effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with MIC50 values of 4 µg/mL.[1]

Antifungal Activity

The 1,2,4-oxadiazole scaffold is also present in compounds with significant antifungal properties.[4][11] Some derivatives act as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal respiratory chain and energy metabolism.[11][14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the 1,2,4-oxadiazole compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary: Antifungal Activity of Representative 1,2,4-Oxadiazole Derivatives

| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |

| 4f | Rhizoctonia solani | 12.68 | [11][14] |

| 4f | Fusarium graminearum | 29.97 | [11][14] |

| 4f | Exserohilum turcicum | 29.14 | [11][14] |

| 4f | Colletotrichum capsica | 8.81 | [11][14] |

| 4q | Rhizoctonia solani | 38.88 | [11][14] |

| 4q | Colletotrichum capsica | 41.67 | [11][14] |

Central Nervous System (CNS) Activity: Modulating Neurological Targets

The 1,2,4-oxadiazole scaffold has been successfully employed in the design of agents targeting the central nervous system, with applications in neurodegenerative diseases and psychiatric disorders.[1]

Targeting Receptors in the CNS

Certain 1,2,4-oxadiazole derivatives have been developed as potent and efficacious agonists for cortical muscarinic receptors, which are implicated in cognitive function.[15]

Quisqualic acid, a naturally occurring amino acid containing a 1,2,4-oxadiazole ring, exhibits affinity for metabotropic glutamate receptors (mGluRs), which are potential targets for treating stroke, epilepsy, and neurodegenerative disorders.[1] More recently, novel 1,2,4-oxadiazole derivatives have been identified as positive modulators of the mGlu4 receptor, showing antipsychotic-like properties.[16]

A series of 3-phenyl-1,2,4-oxadiazole derivatives have been synthesized and evaluated for their affinity to sigma receptors (σ1 and σ2), which are potential targets for the treatment of CNS disorders.[1]

Anti-Alzheimer's Disease Potential

Several novel 1,2,4-oxadiazole-based derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease. Some of these compounds have shown excellent inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17] Certain derivatives were found to be more potent than the clinically used drug donepezil.[17]

Conclusion and Future Perspectives

The 1,2,4-oxadiazole ring is a versatile and privileged scaffold in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. The insights provided in this guide underscore the therapeutic potential of this heterocyclic motif in addressing a wide range of diseases, from cancer and inflammation to infectious and neurological disorders. The continued exploration of the vast chemical space around the 1,2,4-oxadiazole core, coupled with advancements in computational drug design and a deeper understanding of disease biology, promises to yield a new generation of innovative and effective therapeutics.

References

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

-

New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. ScienceDirect. Available at: [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Available at: [Link]

-

Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol | Request PDF. ResearchGate. Available at: [Link]

-

Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. Available at: [Link]

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. ResearchGate. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Publishers. Available at: [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH. Available at: [Link]

-

Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. PubMed. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available at: [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing. Available at: [Link]

-

Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives | Journal of Mines, Metals and Fuels. Informatics Journals. Available at: [Link]

-

Synthesis of 1,2,4‐oxadiazoles reported by Tiemann and Krüger. ResearchGate. Available at: [Link]

-

A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Available at: [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. Available at: [Link]

-

A novel 1,2,4-oxadiazole derivative (wyc-7-20). DDDT - Dove Medical Press. Available at: [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. PubMed. Available at: [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]

-

Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Dove Press. Available at: [Link]

-

Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. NIH. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. Available at: [Link]

-

(PDF) ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. ResearchGate. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Thiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

Thiophene, a five-membered sulfur-containing aromatic heterocycle, stands as a "privileged pharmacophore" in the landscape of medicinal chemistry. Its unique electronic and steric properties have rendered it an indispensable building block in the design and development of a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the thiophene core, delving into its fundamental chemical attributes, classical and modern synthetic methodologies, and its profound impact across diverse therapeutic areas. We will dissect the strategic application of thiophene as a bioisostere, examine its structure-activity relationships in key drug classes, and address critical metabolic considerations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and practical guidance for leveraging the thiophene scaffold in the pursuit of novel and effective pharmaceuticals.

The Enduring Significance of the Thiophene Moiety

The prevalence of the thiophene ring in U.S. FDA-approved drugs underscores its importance in medicinal chemistry. In the last decade alone, approximately seven new drugs containing this moiety have been approved, ranking it fourth among sulfur-containing pharmaceuticals.[1][2] To date, at least 26 drugs incorporating a thiophene nucleus have received FDA approval, spanning a wide array of pharmacological classes.[1][2] This widespread success is not coincidental but is rooted in the distinct physicochemical properties of the thiophene ring.

Thiophene is recognized for its electron-rich nature and its ability to act as a bioisosteric replacement for the phenyl ring.[1][3] This bioisosterism is a key strategy in drug design, allowing for the modulation of a compound's physicochemical properties, such as solubility and metabolic stability, as well as its binding affinity for biological targets.[1] The sulfur atom in the thiophene ring can also participate in hydrogen bonding, further enhancing drug-receptor interactions.[1]

Synthetic Strategies for Thiophene Ring Construction

The accessibility and versatility of synthetic routes to thiophene derivatives have significantly contributed to their widespread use in drug discovery.[4] Several classical methods remain relevant, while modern approaches offer improved efficiency and functional group tolerance.

Classical Synthetic Methodologies

Traditional methods for constructing the thiophene ring often involve the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent.[1]

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, typically under acidic conditions.[1][5]

-

Gewald Aminothiophene Synthesis: This versatile one-pot reaction combines an α-cyano ester, an aldehyde or ketone, and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes.[1][4]

-

Volhard-Erdmann Cyclization: This reaction utilizes the cyclization of disodium succinate or related 1,4-difunctional compounds with phosphorus heptasulfide at high temperatures.[1]

Modern Synthetic Approaches

Contemporary synthetic chemistry has expanded the toolbox for thiophene synthesis, offering milder reaction conditions and broader substrate scope. These methods often involve transition-metal-catalyzed cross-coupling reactions and other innovative cyclization strategies.

Experimental Protocol: Gewald Aminothiophene Synthesis [4]

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative.

Materials:

-

Ethyl cyanoacetate

-

A suitable ketone (e.g., cyclohexanone)

-

Elemental sulfur

-

A suitable base (e.g., diethylamine or morpholine)

-

Ethanol (solvent)

Procedure:

-

To a stirred solution of ethyl cyanoacetate (1 equivalent) and the ketone (1 equivalent) in ethanol, add the base (0.5 equivalents).

-

To this mixture, add elemental sulfur (1.1 equivalents) in portions.

-

The reaction mixture is then heated under reflux for a specified time (typically 2-4 hours), with monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Self-Validation: The identity and purity of the synthesized 2-aminothiophene can be confirmed using standard analytical techniques such as melting point determination, FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[6]

Caption: Gewald synthesis of 2-aminothiophenes.

Thiophene in Action: A Survey of Therapeutic Applications

The thiophene scaffold is a common feature in drugs targeting a wide range of diseases.[1][7] Its versatility allows for its incorporation into molecules with diverse mechanisms of action.

Anti-inflammatory Agents

Several non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring.[8] These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes.[1] Examples include Tiaprofenic acid and Tenoxicam .[1] The aromatic and hydrophobic nature of the thiophene ring is thought to enhance membrane permeability, contributing to the efficacy of these agents.[1]

Cardiovascular Drugs

Thiophene-containing compounds have made a significant impact on the treatment of cardiovascular diseases, particularly as antiplatelet agents.[1] Clopidogrel and Prasugrel are blockbuster drugs that irreversibly inhibit the P2Y12 receptor on platelets, preventing platelet aggregation. Ticlopidine , an earlier antiplatelet agent, also features a thiophene ring.[1]

Central Nervous System (CNS) Disorders

The lipophilicity of the thiophene ring can facilitate penetration of the blood-brain barrier (BBB), making it a valuable component of drugs targeting the CNS.[1] Thiophene derivatives have been developed as antipsychotics (e.g., Olanzapine ), anticonvulsants (e.g., Tiagabine ), and for the treatment of Parkinson's disease.[1]

Anticancer Agents

In the realm of oncology, thiophene-based drugs often target kinases or act as modulators of apoptosis.[1] The planarity of the thiophene ring can contribute to effective binding within the active sites of these target proteins. Raltitrexed , a thymidylate synthase inhibitor, is an example of a thiophene-containing anticancer drug.[1]

Antimicrobial and Antiviral Agents

Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity.[9] The antibiotic Cefoxitin contains a thiophene ring.[1] More recently, thiophene derivatives have been investigated as potential antiviral agents, including inhibitors of Ebola virus entry.[10]

| Drug Name | Therapeutic Class | Mechanism of Action |

| Clopidogrel | Antiplatelet | P2Y12 receptor antagonist |

| Prasugrel | Antiplatelet | P2Y12 receptor antagonist |

| Tiaprofenic Acid | Anti-inflammatory (NSAID) | COX inhibitor |

| Olanzapine | Antipsychotic | Dopamine and serotonin receptor antagonist |

| Raltitrexed | Anticancer | Thymidylate synthase inhibitor |

| Dorzolamide | Anti-glaucoma | Carbonic anhydrase inhibitor |

| Tiotropium | COPD/Asthma | Muscarinic receptor antagonist |

| A selection of FDA-approved drugs containing a thiophene scaffold.[1] |

The Art of Bioisosterism: Thiophene as a Phenyl Ring Mimic

One of the most powerful strategies in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[11] The thiophene ring is a classic bioisostere of the phenyl ring.[12][13]

Replacing a phenyl ring with a thiophene ring can have several advantageous consequences:

-

Improved Potency and Selectivity: The electronic differences and the presence of the sulfur heteroatom can lead to more favorable interactions with the target protein.[1]

-

Enhanced Physicochemical Properties: Thiophene can alter a molecule's lipophilicity and solubility, which can positively impact its pharmacokinetic profile.[1]

-

Modified Metabolic Profile: The introduction of a heteroatom can block or alter sites of metabolism, potentially leading to improved metabolic stability and a longer half-life.[1]

Caption: Thiophene as a bioisostere of the phenyl ring.

Metabolic Fate and Safety Considerations